molecular formula C11H10BrNO B8803499 8-bromo-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 57368-91-9

8-bromo-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Cat. No. B8803499
Key on ui cas rn: 57368-91-9
M. Wt: 252.11 g/mol
InChI Key: DFIMZAZFHDHRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541404B2

Procedure details

To a solution of 1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one (10.0 g, 55.8 mmol) in 100 ml dry DMF was added dropwise a solution of N-bromosuccinimide (10.4 g, 58.6 mmol) in 150 ml dry DMF at 0° C. The mixture was stirred at 0° C. for 2 h, then 400 ml water was added and the solution was extracted with ethyl acetate (3×150 ml). The organic phase was washed with water (2×200 mL), then dried over MgSO4 and evaporated, affording a yellow solid, which was purified by crystallization from acetone/ether providing pure 8-bromo-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one (12.8 g, 50.8 mmol, 91%) as pale yellow needles.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
acetone ether
Quantity
12.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH2:6][CH2:5][C:4](=[O:13])[N:3]3[CH2:2]1.[Br:14]N1C(=O)CCC1=O.O.CC(C)=O.CCOCC>CN(C=O)C>[Br:14][C:9]1[CH:8]=[C:7]2[C:12]3=[C:11]([CH2:1][CH2:2][N:3]3[C:4](=[O:13])[CH2:5][CH2:6]2)[CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1CN2C(CCC3=CC=CC1=C23)=O
Name
Quantity
10.4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O
Step Three
Name
acetone ether
Quantity
12.8 g
Type
reactant
Smiles
CC(=O)C.CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate (3×150 ml)
WASH
Type
WASH
Details
The organic phase was washed with water (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
affording a yellow solid, which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1C=C2CCC(N3C2=C(C1)CC3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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